
N,N'-(sulfonyldibenzene-4,1-diyl)bis(3,4-dimethoxybenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and benzamido functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-Dimethoxybenzoic Acid: This can be achieved through the oxidation of veratraldehyde using an oxidizing agent such as potassium permanganate.
Formation of 3,4-Dimethoxybenzamide: The 3,4-dimethoxybenzoic acid is then converted to 3,4-dimethoxybenzamide through an amide formation reaction using reagents like thionyl chloride and ammonia.
Synthesis of 4-(3,4-Dimethoxybenzamido)benzenesulfonyl Chloride: This intermediate is prepared by reacting 3,4-dimethoxybenzamide with benzenesulfonyl chloride in the presence of a base such as pyridine.
Final Coupling Reaction: The final step involves coupling the intermediate with 4-aminophenyl-3,4-dimethoxybenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and benzamido groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
N,N-Diethyl-3,4-dimethoxybenzamide: Shares the dimethoxybenzamide core but differs in the substituents attached to the nitrogen atom.
3,4-Dimethoxybenzamide: A simpler compound with only the dimethoxybenzamide structure.
N-(3,4-Dimethoxybenzoyl)-N-(4-(2-(dimethylamino)ethoxy)benzyl)-3,4-dimethoxybenzamide: A more complex derivative with additional functional groups.
Uniqueness
N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE is unique due to its combination of methoxy, benzamido, and sulfonyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research applications.
属性
分子式 |
C30H28N2O8S |
|---|---|
分子量 |
576.6 g/mol |
IUPAC 名称 |
N-[4-[4-[(3,4-dimethoxybenzoyl)amino]phenyl]sulfonylphenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C30H28N2O8S/c1-37-25-15-5-19(17-27(25)39-3)29(33)31-21-7-11-23(12-8-21)41(35,36)24-13-9-22(10-14-24)32-30(34)20-6-16-26(38-2)28(18-20)40-4/h5-18H,1-4H3,(H,31,33)(H,32,34) |
InChI 键 |
PUWLQDUEAZDIPZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


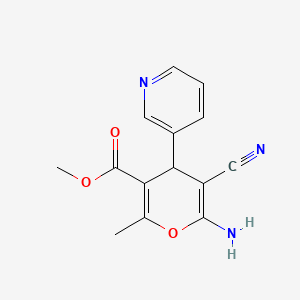
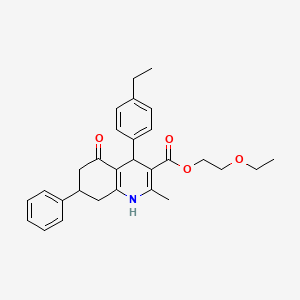

![Ethyl 4-(4-bromophenyl)-2-{[(4-tert-butylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11686969.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686979.png)
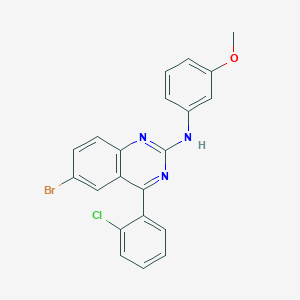
![Ethyl 1-(4-chlorophenyl)-5-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11686988.png)
![(5Z)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686989.png)
![3-[(3,5-Dimethylphenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11687013.png)
![6-chloro-4-phenyl-3-[5-phenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one](/img/structure/B11687016.png)
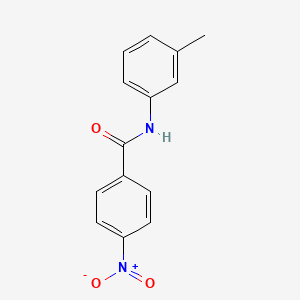
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11687024.png)
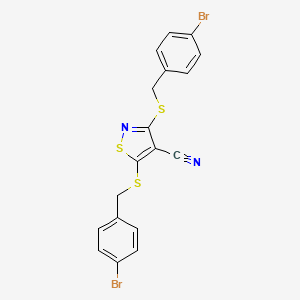
![N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B11687029.png)
